Methyl 4-oxo-4-phenyl-but-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41158-32-1 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 4-oxo-4-phenylbut-2-ynoate |
InChI |
InChI=1S/C11H8O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
MSRRBJSMBKEECW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Methyl 4 Oxo 4 Phenyl but 2 Ynoate in Organic Synthesis
Nucleophilic Addition Reactions to the Alkyne Moiety of Methyl 4-oxo-4-phenyl-but-2-ynoate
The core of this compound's reactivity lies in the polarization of its conjugated system. The electron-withdrawing capabilities of the benzoyl and methoxycarbonyl groups render the alkyne highly electrophilic and prone to nucleophilic attack.
In the context of α,β-acetylenic ketones like this compound, nucleophilic additions proceed with notable chemo- and regioselectivity. The molecule presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon of the ketone and the β-carbon of the alkyne (the carbon atom further from the ester group).
Generally, soft nucleophiles, such as thiols, amines, and cuprates, favor conjugate addition (a Michael-type addition) to the β-carbon of the alkyne. This preference is explained by Hard-Soft Acid-Base (HSAB) theory, where the softer nucleophiles preferentially react with the softer electrophilic site, which is the β-carbon of the triple bond. Conversely, harder nucleophiles might show a greater propensity for attacking the harder electrophilic site of the ketone carbonyl group.
The regioselectivity of the conjugate addition is dictated by the electronic influence of the activating groups. The benzoyl group exerts a stronger electron-withdrawing effect than the methoxycarbonyl group, thus making the β-carbon the more electrophilic and favored site of attack. This leads to the formation of a vinylogous enolate intermediate, which is subsequently protonated to yield the corresponding substituted (E)-methyl 4-oxo-4-phenylbut-2-enoate derivative. The stereochemical outcome of this addition typically results in the trans isomer due to the thermodynamic stability of the product.
Table 1: Regioselectivity of Nucleophilic Addition to this compound
| Nucleophile (Nu-H) | Type | Favored Product |
| R-SH (Thiol) | Soft | (E)-Methyl 3-(alkylthio)-4-oxo-4-phenylbut-2-enoate |
| R₂NH (Amine) | Soft | (E)-Methyl 3-(dialkylamino)-4-oxo-4-phenylbut-2-enoate |
| R₂CuLi (Cuprate) | Soft | (E)-Methyl 3-alkyl-4-oxo-4-phenylbut-2-enoate |
The classical Baylis-Hillman reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). researchgate.netdtu.dk This reaction is known for its high atom economy and the generation of densely functionalized products. researchgate.net
However, the direct application of the Baylis-Hillman reaction to alkynes, including this compound, is not a standard transformation. The typical substrates for this reaction are α,β-unsaturated alkenes. While there are variations of the Baylis-Hillman reaction, the direct, stereoselective addition to an acetylenic ketone like the title compound is not a commonly reported or precedented transformation in the available chemical literature. The reactivity of the alkyne in this substrate is overwhelmingly dominated by conjugate additions and cycloadditions.
Cycloaddition Reactions Involving this compound
The electron-deficient nature of the alkyne in this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing a powerful tool for the synthesis of various carbocyclic and heterocyclic frameworks.
This compound is a prime candidate for participation in [3+2] dipolar cycloadditions. In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkyne) to form a five-membered ring. Due to its electron-deficient character, the alkyne acts as a potent dipolarophile.
A classic example is the Huisgen cycloaddition with azides. The reaction of this compound with an organic azide (B81097) (R-N₃) would be expected to yield a highly substituted 1,2,3-triazole. The regioselectivity of this reaction can be influenced by both electronic and steric factors, as well as the presence of a catalyst (e.g., copper(I) in the case of the copper-catalyzed azide-alkyne cycloaddition, or ruthenium catalysts). The resulting triazole ring system is a valuable scaffold in medicinal chemistry and materials science.
Table 2: Hypothetical [3+2] Cycloaddition of this compound with Benzyl Azide
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzyl Azide | Methyl 1-benzyl-5-(benzoyl)-1H-1,2,3-triazole-4-carboxylate and/or Methyl 1-benzyl-4-(benzoyl)-1H-1,2,3-triazole-5-carboxylate |
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. masterorganicchemistry.com Electron-deficient alkynes are excellent dienophiles in these reactions. This compound, with its two electron-withdrawing groups activating the alkyne, is expected to be a highly reactive dienophile.
When reacted with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, this compound would undergo a Diels-Alder reaction to furnish a cyclohexadiene derivative. For instance, reaction with 1,3-butadiene would yield a substituted 1,4-cyclohexadiene. The regioselectivity of the addition with unsymmetrical dienes would be governed by the electronic and steric nature of the substituents on the diene. The high reactivity of dienophiles like the title compound often allows these reactions to proceed under mild conditions. While studies on the alkene analogue, alkyl 4-aryl-2-oxobut-3-enoates, have shown their utility in Diels-Alder reactions, the alkyne counterpart offers a direct route to cyclohexadiene systems. dtu.dk
Table 3: Predicted Diels-Alder Reaction of this compound
| Diene | Dienophile | Product |
| 1,3-Butadiene | This compound | Methyl 4-benzoyl-1,4-cyclohexadiene-1-carboxylate |
| Cyclopentadiene | This compound | Methyl 3-benzoyl-2,5-norbornadiene-2-carboxylate |
Electrophilic Reactions of this compound
The reactivity of this compound towards electrophiles is significantly diminished at the alkyne moiety. The strong electron-withdrawing nature of the adjacent carbonyl groups deactivates the triple bond towards electrophilic attack. Common electrophilic addition reactions to alkynes, such as halogenation or hydrohalogenation, are unlikely to occur at the triple bond under standard conditions.
Instead, electrophilic attack is more likely to occur on the phenyl ring. The benzoyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to proceed on the phenyl ring, primarily at the meta position relative to the carbonyl group. The reaction conditions for such transformations would need to be carefully controlled to avoid potential side reactions involving the other functional groups in the molecule.
Transition Metal-Catalyzed Transformations of Acetylenic Ketones
The unique structural features of this compound, namely the presence of an activated carbon-carbon triple bond conjugated with a carbonyl group, make it a prime substrate for a variety of transition metal-catalyzed transformations. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures. nih.gov
Gold and platinum catalysts have shown particular efficacy in activating the alkyne moiety of acetylenic ketones towards nucleophilic attack. For instance, gold(I) and gold(III) complexes are known to catalyze the hydration of the acetylenic bond, leading to the formation of 1,3-dicarbonyl compounds. arkat-usa.org While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of similar acetylenic ketones suggests that it would readily undergo such transformations.
Furthermore, transition metals like palladium, rhodium, and ruthenium are instrumental in mediating cycloaddition and cycloisomerization reactions of acetylenic ketones. nih.gov These processes can lead to the formation of various heterocyclic systems, such as furans, pyrans, and pyridines, which are prevalent in pharmaceuticals and natural products. For example, rhodium-catalyzed cyclization of acetylenic ketones tethered to other functional groups has been demonstrated as a powerful tool for constructing polycyclic systems. nih.gov The general mechanism often involves the coordination of the transition metal to the alkyne, followed by an intramolecular nucleophilic attack or a concerted cycloaddition process.
A notable transformation is the platinum(IV)-catalyzed cycloisomerization of alkynyl ketones, which can lead to the formation of furan (B31954) derivatives through a series of steps including a ring-contracting 1,2-shift and a subsequent Grob-type fragmentation. nih.gov This highlights the diverse reaction pathways available for acetylenic ketones under transition metal catalysis.
Table 1: Overview of Potential Transition Metal-Catalyzed Transformations of Acetylenic Ketones
| Catalyst Family | Transformation Type | Potential Product from this compound |
| Gold (Au) | Hydration | Methyl 2,4-dioxo-4-phenylbutanoate |
| Platinum (Pt) | Cycloisomerization | Substituted furan derivatives |
| Rhodium (Rh) | Cycloaddition | Polycyclic and heterocyclic systems |
| Palladium (Pd) | Cross-coupling | Functionalized alkenes or heterocycles |
Radical Reactions Involving the But-2-ynoate (B8739756) Skeleton
The but-2-ynoate skeleton of this compound is also susceptible to radical reactions, offering alternative pathways for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the alkyne, enhanced by the adjacent ester and ketone groups, makes it a good acceptor for radical species.
While specific studies on radical additions to this compound are limited, the general principles of radical chemistry suggest its potential participation in such reactions. For instance, the addition of alkyl radicals, which can be generated from a variety of precursors under photoredox or thermal conditions, to the alkyne would result in the formation of a vinyl radical. This intermediate could then be trapped by a hydrogen atom donor or participate in further cyclization or intermolecular reactions.
The field of radical chemistry has seen significant advancements with the development of methods for generating radicals under mild conditions, making such transformations more synthetically accessible. The reactivity of similar α,β-unsaturated carbonyl compounds in radical conjugate additions is well-established, providing a strong precedent for the expected reactivity of this compound.
Applications of Methyl 4 Oxo 4 Phenyl but 2 Ynoate As a Synthon in Complex Molecular Synthesis
Synthesis of Heterocyclic Compounds
The bifunctional nature of methyl 4-oxo-4-phenyl-but-2-ynoate makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive sites allows for various cyclization strategies to be employed, leading to the formation of five- and seven-membered rings containing nitrogen, oxygen, and sulfur.
The construction of furan (B31954) and pyrrole (B145914) rings can be achieved from this compound through classical synthetic methodologies that rely on the formation of a 1,4-dicarbonyl intermediate.
Furans: The Paal-Knorr furan synthesis is a powerful method for the preparation of furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org this compound can serve as a precursor to the required 1,4-dicarbonyl intermediate through a Michael addition reaction. For instance, the addition of an enolate to the activated alkyne would furnish a 1,4-dicarbonyl compound, which can then undergo acid-catalyzed cyclization and dehydration to yield a polysubstituted furan. Another classical approach, the Feist-Benary furan synthesis, involves the reaction of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgquimicaorganica.orgambeed.comresearchgate.net While not a direct application, the reactivity of this compound allows for its conversion into intermediates suitable for this reaction.
Pyrroles: Similar to furan synthesis, the Paal-Knorr pyrrole synthesis provides a route to pyrroles from 1,4-dicarbonyl compounds by condensation with ammonia (B1221849) or primary amines. wikipedia.orgorganic-chemistry.orgnih.gov Thus, the 1,4-dicarbonyl intermediates derived from this compound can be readily converted to substituted pyrroles. The Hantzsch pyrrole synthesis offers an alternative pathway, typically involving the reaction of a β-ketoester with ammonia and an α-haloketone. wikipedia.orgnih.govresearchgate.nettaylorandfrancis.comscribd.com The structural components of this compound can be conceptually dissected and reassembled through reactions that would provide the necessary precursors for a Hantzsch-type cyclization. 4-Acetylenic ketones, such as this compound, are recognized as valuable synthons for accessing furans and pyrroles due to their unique reactivity in cyclization reactions. researchgate.net
| Heterocycle | Synthetic Method | Key Intermediate from this compound |
| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound |
| Pyrrole | Hantzsch Pyrrole Synthesis | β-Ketoester and α-Haloketone Analogs |
The synthesis of pyrazoles from acetylenic ketones is a well-established and efficient method. The reaction proceeds via a cyclocondensation reaction between the acetylenic ketone and a hydrazine (B178648) derivative. The high reactivity of the conjugated system in this compound makes it an excellent substrate for this transformation.
The general mechanism involves the initial nucleophilic attack of the hydrazine at the β-carbon of the alkyne, leading to an enamine intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ketone carbonyl, followed by dehydration, affords the aromatic pyrazole (B372694) ring. The use of substituted hydrazines, such as phenylhydrazine, can lead to the formation of a mixture of regioisomers, depending on which nitrogen atom of the hydrazine initiates the attack and the subsequent cyclization pathway.
| Reactant | Product | Reaction Type |
| This compound | Substituted Pyrazole | Cyclocondensation |
| Hydrazine Hydrate | Pyrazole | Cyclocondensation |
| Phenylhydrazine | Phenyl-substituted Pyrazole (potential regioisomers) | Cyclocondensation |
Benzodiazepines: The synthesis of the seven-membered benzodiazepine (B76468) ring system can be envisioned through the reaction of this compound with o-phenylenediamine (B120857). researcher.life A plausible reaction pathway involves an initial Michael addition of one of the amino groups of o-phenylenediamine to the activated alkyne. This would be followed by an intramolecular cyclization of the second amino group onto either the ketone or the ester carbonyl, with subsequent dehydration or elimination of methanol (B129727) to form the benzodiazepine core. While there are established routes to benzodiazepines, such as those starting from aminobenzophenones or involving the alkylation of a pre-existing benzodiazepine enolate, the use of an acetylenic ketone like this compound offers a convergent approach to this important class of compounds. scielo.brnih.govgoogle.comnih.gov
Chromones: this compound is a suitable precursor for the synthesis of chromone (B188151) derivatives. A notable method involves the tandem reaction of ynones with methyl salicylates to produce 3-acyl chromones. In this reaction, the phenoxide of methyl salicylate (B1505791) undergoes a Michael addition to the ynone, followed by an intramolecular Claisen condensation to construct the chromone skeleton. This approach is advantageous due to the use of readily available starting materials and its high regioselectivity under mild, transition-metal-free conditions.
Construction of Carbocyclic Systems
The synthesis of indenones, which are bicyclic compounds containing a fused benzene (B151609) and cyclopentenone ring, represents another application of this compound in carbocyclic construction. A potential pathway for the formation of an indenone derivative from this synthon is through an intramolecular cyclization reaction. Under acidic conditions, it is conceivable that the phenyl group of the benzoyl moiety could act as a nucleophile, attacking the activated alkyne in a Nazarov-type cyclization. This would involve the formation of a vinyl cation intermediate, which would then undergo electrophilic aromatic substitution onto the pendant phenyl ring, followed by tautomerization to yield the indenone structure. The development of rhodium-catalyzed divergent synthesis of multisubstituted cyclopentenones from aldehydes and cyclopropanols highlights the importance of cyclopentenone derivatives in biologically relevant compounds. acs.orgacs.org Furthermore, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives provides a route to polysubstituted indenes, demonstrating the feasibility of intramolecular reactions of phenyl ketones to form fused ring systems. rsc.org
Preparation of Other Functionalized Organic Molecules
The rich chemistry of this compound extends beyond the synthesis of specific heterocyclic and carbocyclic ring systems. Its electrophilic nature makes it a valuable Michael acceptor for a variety of nucleophiles, leading to the formation of highly functionalized linear molecules. For example, the addition of amines, thiols, or carbon nucleophiles to the acetylenic bond can generate a range of substituted butenoates. These products, which retain either a ketone or an enol functionality, can serve as versatile intermediates for further synthetic transformations.
An example of the utility of related α,β-unsaturated ketones is the one-pot, three-component reaction of benzylideneacetone (B49655) with benzothiazole (B30560) and alkyl chloroformates to yield (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com This suggests that this compound could undergo similar transformations with appropriate nucleophiles to generate other complex heterocyclic structures.
Phosphonylated Derivatives
There is currently no available scientific literature that describes the synthesis of phosphonylated derivatives using this compound as a starting material. The expected reaction would likely involve the conjugate addition of a phosphine (B1218219) or phosphite (B83602) nucleophile to the activated alkyne. This type of reaction is a well-established method for the formation of carbon-phosphorus bonds. The resulting product could potentially be a β-ketophosphonate, a valuable intermediate in its own right, for example, in Horner-Wadsworth-Emmons reactions. Despite the theoretical potential, specific experimental data, reaction conditions, and characterization of any resulting phosphonylated products from this compound are not reported in peer-reviewed sources.
Preparation of Amino Acid Derivatives (Focus on synthetic pathway)
Similarly, the direct synthesis of amino acid derivatives from this compound is not documented in the available scientific literature. A plausible synthetic route would involve the Michael addition of an amino acid's nucleophilic amine group to the electrophilic triple bond of the acetylenic ketone. This would lead to the formation of an enaminone, which could then potentially be further transformed, for instance, through reduction and cyclization, to yield novel amino acid derivatives. However, without published research, the feasibility of such a pathway, the required reaction conditions, and the properties of the resulting compounds remain speculative.
Mechanistic Investigations and Computational Studies of Methyl 4 Oxo 4 Phenyl but 2 Ynoate Reactivity
Elucidation of Reaction Mechanisms for Acetylenic Ketone Transformations
The transformations of acetylenic ketones like methyl 4-oxo-4-phenyl-but-2-ynoate are governed by the electrophilic nature of the carbon-carbon triple bond, which is activated by the adjacent carbonyl and ester groups. This activation makes the alkyne susceptible to attack by a wide range of nucleophiles.
One of the most common reaction pathways for acetylenic ketones is the Michael addition , or nucleophilic conjugate addition. In this reaction, a nucleophile attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of an enolate or enol intermediate, which then tautomerizes to the more stable keto form. The regioselectivity of this addition is a key aspect of its mechanism. Generally, in a manner sometimes referred to as "anti-Michael," nucleophilic attack on α,β-acetylenic ketones can occur at the α-carbon due to stereoelectronic preferences for exo-cyclizations in intramolecular reactions. mdpi.com
Another significant class of reactions for acetylenic ketones is cycloaddition reactions . These reactions involve the concerted or stepwise formation of a cyclic product. For instance, acetylenic ketones can act as dienophiles in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions. The mechanism of these cycloadditions, including their stereoselectivity and regioselectivity, is a subject of detailed mechanistic studies.
Furthermore, reactions involving organometallic reagents with acetylenic ketones can proceed through various mechanisms, including pathways that lead to complete scission of the triple bond. For example, the reaction of certain ketoalkynes with ethylenediamine (B42938) can result in alkyne fragmentation through a retro-Mannich type mechanism. mdpi.com The nature of the substituents on the acetylenic ketone plays a crucial role in directing the reaction towards a specific mechanistic pathway. mdpi.com
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the reactivity of molecules like this compound. These computational methods provide detailed insights into reaction mechanisms, energetics, and the factors controlling selectivity.
Prediction of Reactivity and Selectivity
DFT calculations are powerful in predicting the reactivity and selectivity of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathway. For instance, in cycloaddition reactions involving acetylenes, DFT can be used to predict the regioselectivity by analyzing the energies of the different possible transition state structures. researchgate.net The global electrophilicity and nucleophilicity of the reactants, which are conceptual DFT indices, can also be used to predict reactivity. researchgate.net
In the context of nucleophilic additions to activated alkynes, computational studies can help in understanding the factors that govern the stereochemical outcome. For example, DFT analysis has been employed to understand the dual-state emission properties of molecules synthesized from activated alkynes. acs.org While not directly on the target molecule, these studies showcase the predictive power of DFT in understanding the behavior of related systems.
Analysis of Electronic and Steric Factors Influencing Reaction Pathways
The reactivity of this compound is influenced by a delicate balance of electronic and steric factors. DFT calculations allow for a quantitative analysis of these effects. The electron-withdrawing nature of the benzoyl and methoxycarbonyl groups creates a highly electrophilic alkyne. NBO (Natural Bond Orbital) analysis, a computational technique often used in conjunction with DFT, can provide insights into the charge distribution and orbital interactions that govern the reactivity. rsc.org
For example, in the rhodium-catalyzed transformation of internal alkynes, NBO analysis of the transition states revealed the protic character of a migrating hydrogen atom, and how the basicity of a carbon center, influenced by its substituents, can tune the energy of the transition state. rsc.org Similarly, steric hindrance from the phenyl group and the methyl ester can influence the approach of a nucleophile, thereby affecting the regioselectivity and stereoselectivity of the reaction. Computational models can precisely quantify these steric interactions.
Transition State Analysis in Key Reactions
The transition state is a fleeting, high-energy arrangement of atoms that represents the barrier to a chemical reaction. Understanding its structure and energy is fundamental to understanding the reaction mechanism. DFT calculations are particularly adept at locating and characterizing transition state structures.
For cycloaddition reactions involving acetylenes, the analysis of transition state geometries can reveal whether the reaction proceeds through a synchronous or asynchronous mechanism. researchgate.net In an asynchronous transition state, the formation of the new chemical bonds is not simultaneous. The electronic nature of the transition state can also be analyzed to understand the flow of electrons during the reaction. researchgate.net For example, a "reverse electron demand" 1,3-dipolar cycloaddition has been characterized computationally. researchgate.net
The table below illustrates the kind of data that can be obtained from DFT calculations for a model cycloaddition reaction, highlighting the activation energies for different pathways.
| Reactant System | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| Model 1,3-dipole + Acetylene (B1199291) | Path A (Regioisomer 1) | 12.5 |
| Model 1,3-dipole + Acetylene | Path B (Regioisomer 2) | 15.8 |
| Data is hypothetical and for illustrative purposes based on findings in related systems. |
Kinetic Studies of this compound Reactions
Kinetic studies provide experimental data on the rates of chemical reactions, offering valuable insights into reaction mechanisms. For the reactions of this compound, kinetic measurements can determine the order of the reaction with respect to each reactant, the rate constant, and the activation parameters (enthalpy and entropy of activation).
While specific kinetic data for this compound is not readily found in the surveyed literature, studies on closely related compounds can provide a framework for understanding its kinetic behavior. For example, a kinetic and thermodynamic study on the oxidation of 4-oxo-4-phenylbutanoic acid, the saturated analog, was conducted using spectrophotometric monitoring of the oxidant's concentration over time. orientjchem.org The study found the reaction to be first order with respect to the substrate, the oxidant, and H+ ions. orientjchem.org
The following table shows representative data from the kinetic study of the oxidation of 4-oxo-4-phenylbutanoic acid, illustrating how rate constants can be determined under various conditions. orientjchem.org
| [Substrate] (mol dm⁻³) | [Oxidant] (mol dm⁻³) | [H⁺] (mol dm⁻³) | k_obs (s⁻¹) |
| 0.01 | 0.001 | 0.1 | 1.2 x 10⁻⁴ |
| 0.02 | 0.001 | 0.1 | 2.4 x 10⁻⁴ |
| 0.01 | 0.002 | 0.1 | 1.2 x 10⁻⁴ |
| 0.01 | 0.001 | 0.2 | 2.4 x 10⁻⁴ |
| This data is from the study of 4-oxo-4-phenylbutanoic acid and serves as an example of kinetic analysis. orientjchem.org |
Such studies, if performed on this compound, would be invaluable for elucidating its reaction mechanisms, particularly for distinguishing between proposed pathways and for optimizing reaction conditions.
Structural Characterization and Spectroscopic Analysis of Methyl 4 Oxo 4 Phenyl but 2 Ynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of Methyl 4-oxo-4-phenyl-but-2-ynoate, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between 7.3 and 8.2 ppm. The exact splitting pattern depends on the substitution pattern of the phenyl ring. The methyl protons of the ester group are expected to resonate as a sharp singlet further upfield, typically around 3.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ketone and ester groups are characteristically found far downfield, typically in the range of 150-180 ppm. The sp-hybridized carbons of the alkyne typically appear between 80 and 90 ppm. The carbons of the phenyl group will show signals in the aromatic region (120-140 ppm), with the ipso-carbon (the carbon attached to the carbonyl group) being slightly further downfield. The methyl carbon of the ester group will be observed at a much higher field, usually around 53 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Protons | 7.3 - 8.2 (m) | - |
| Methyl Protons | ~3.8 (s) | - |
| Phenyl Carbons | - | 128.0 - 135.0 |
| Ketone Carbonyl | - | ~177.0 |
| Ester Carbonyl | - | ~153.0 |
| Alkyne Carbons | - | ~82.0, ~85.0 |
| Methyl Carbon | - | ~53.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. (s = singlet, m = multiplet)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C≡C triple bond stretch is anticipated in the region of 2200-2260 cm⁻¹. The carbonyl (C=O) stretching vibrations will also be prominent. Due to the presence of two carbonyl groups (ketone and ester) in conjugation with the alkyne, their absorption bands may be shifted to lower wavenumbers than isolated carbonyls. The ketonic carbonyl stretch is expected around 1640-1680 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically in the range of 1715-1730 cm⁻¹. The conjugation with the phenyl group and the alkyne influences these positions. Additionally, the spectrum will show C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the methyl group just below 3000 cm⁻¹. The C-O stretching of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyne | C≡C Stretch | 2200 - 2260 |
| Ketone | C=O Stretch | 1640 - 1680 |
| Ester | C=O Stretch | 1715 - 1730 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Methyl Group | C-H Stretch | < 3000 |
| Ester | C-O Stretch | 1200 - 1300 |
| Aromatic Ring | C=C Bending | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. The molecular formula of this compound is C₁₁H₈O₃, giving it a molecular weight of approximately 188.18 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 188. The fragmentation pattern would likely involve the cleavage of the molecule at its weakest points. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester to give a fragment at m/z 157, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 129. Another prominent fragmentation would be the cleavage of the bond between the phenyl group and the carbonyl carbon, leading to a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often a very stable and abundant fragment for phenyl ketones. Further fragmentation of the benzoyl cation could lead to the phenyl cation ([C₆H₅]⁺) at m/z 77.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Identity of Fragment |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 157 | [M - OCH₃]⁺ |
| 129 | [M - COOCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Advanced Spectroscopic Techniques
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly useful for observing non-polar functional groups. The C≡C triple bond of an alkyne, especially when part of a conjugated system, gives a strong Raman signal. nih.govacs.orgresearchgate.net For this compound, a strong band for the internal alkyne is expected around 2200 cm⁻¹. nih.gov The symmetric vibrations of the aromatic ring would also be Raman active. This technique is complementary to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice-versa.
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems of π-electrons, known as chromophores, absorb light in the UV-Vis region. The extended conjugation in this compound, involving the phenyl ring, the ketone, the alkyne, and the ester group, constitutes a significant chromophore. libretexts.org This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com Consequently, the molecule is expected to exhibit strong absorption in the UV region due to π → π* transitions. youtube.com The exact wavelength of maximum absorbance (λ_max) would be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, from which the electron density and thus the atomic positions can be mapped. youtube.com
As of the latest literature search, a crystal structure for this compound has not been reported in the Cambridge Structural Database. If a suitable crystal were to be grown and analyzed, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. This data would definitively confirm the planar arrangement of the phenyl and carbonyl groups and the linear geometry of the alkyne. Furthermore, it would reveal the intermolecular interactions, such as π-stacking of the phenyl rings, that govern the packing of the molecules in the solid state.
Future Research Directions and Emerging Synthetic Potential
Development of Novel Catalytic Systems for Methyl 4-oxo-4-phenyl-but-2-ynoate Transformations
The reactivity of the carbon-carbon triple bond in this compound is a key area of exploration, with a focus on developing novel catalytic systems to control its transformations. While iron phthalocyanines grafted onto silica (B1680970) have shown promise in the selective oxidation of alkynes to α,β-acetylenic ketones, the future lies in designing catalysts that can achieve a wider range of selective transformations. rsc.org
Gold catalysts, for instance, are known to activate alkyne functionalities towards various nucleophilic attacks. Future research will likely focus on the development of gold-based catalytic systems specifically tailored for this compound, enabling reactions such as hydration, hydroamination, and cycloisomerization with high chemo- and regioselectivity. The design of ligands for these gold catalysts will be crucial in tuning their reactivity and preventing unwanted side reactions.
Furthermore, the development of heterogeneous catalysts for the transformation of acetylenic ketones is a significant area of interest. These catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to more sustainable and cost-effective synthetic processes. Research in this area will likely explore the use of various solid supports, such as polymers and metal-organic frameworks, to immobilize catalytically active metal centers for the transformation of this compound.
Exploration of Asymmetric Synthesis Methodologies Using this compound
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. For this compound, its corresponding enoate, methyl (E)-4-oxo-4-phenylbut-2-enoate, has been successfully employed in organocatalytic asymmetric aza-Michael additions. maxapress.com Specifically, the reaction with 4(3H)-pyrimidinone, catalyzed by cinchona alkaloid-based bifunctional catalysts, has yielded chiral N-substituted 4-pyrimidinones with good enantioselectivities. maxapress.com This provides a strong foundation for exploring similar asymmetric transformations with the ynoate precursor.
Future research will undoubtedly focus on the direct asymmetric functionalization of the alkyne moiety in this compound. This could involve the use of chiral organocatalysts to promote the asymmetric Michael addition of various nucleophiles, leading to the synthesis of a wide range of enantiomerically enriched products. rsc.orgrsc.orgsemanticscholar.org The development of chiral metal catalysts, particularly those based on transition metals known to interact with alkynes, will also be a key research direction. These catalysts could enable novel asymmetric cyclization and addition reactions.
The synthesis of chiral heterocyclic compounds is another promising avenue. The inherent reactivity of both the ketone and alkyne functionalities in this compound makes it an ideal substrate for cascade reactions that can generate multiple stereocenters in a single step. The development of chiral Brønsted acid or Lewis acid catalysts could facilitate such cascade reactions, leading to the efficient and stereoselective synthesis of complex heterocyclic scaffolds.
Integration of this compound in Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. The integration of this compound into these continuous-flow systems is a promising area for future research.
The highly exothermic nature of many reactions involving alkynes makes them particularly well-suited for microreactor environments, where precise temperature control can prevent the formation of byproducts and improve reaction selectivity. Future work will likely involve the development of continuous-flow processes for the various transformations of this compound, including hydrogenations, oxidations, and cycloaddition reactions.
Moreover, the combination of flow chemistry with immobilized catalysts presents a powerful tool for sustainable synthesis. Research efforts will likely be directed towards designing microreactors packed with heterogeneous catalysts for the continuous transformation of this compound. This approach would not only simplify product purification but also allow for the long-term, continuous production of valuable chemical intermediates. The development of multi-step cascade reactions in continuous-flow systems, where this compound is sequentially transformed into more complex molecules, is another exciting prospect. For instance, a multi-enzyme cascade synthesis has been successfully employed for the stereoselective synthesis of odorants from a related enone, (E)-3-methyl-4-phenylbut-3-en-2-one, highlighting the potential for similar biocatalytic cascades with the ynoate in flow. polimi.it
Computational Design of New Reactions and Derivatization Pathways for Acetylenic Ketones
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of organic molecules. For acetylenic ketones like this compound, computational studies can provide valuable insights into their electronic structure and guide the design of new reactions and derivatization pathways.
Future computational research will likely focus on several key areas. Firstly, DFT calculations can be employed to investigate the mechanism of various catalytic transformations of this compound. maxapress.com By modeling the interaction of the substrate with different catalysts, researchers can predict the most likely reaction pathways and identify the factors that control selectivity. This information is crucial for the rational design of more efficient and selective catalytic systems.
Secondly, computational methods can be used to explore the potential of this compound in various cycloaddition reactions. mdpi.comgrowingscience.com By calculating the activation energies and reaction thermodynamics of different cycloaddition pathways, it is possible to predict the feasibility of these reactions and identify the most promising dienophiles or dipolarophiles. This can accelerate the discovery of new synthetic routes to complex cyclic and heterocyclic compounds. A study on the [2+2] cycloaddition between E-2-arylnitroethenes and ynamine has shown that the reaction course is determined by the nucleophilic attack of the activated nucleophilic site of the ynamine molecule to the 2-position of the nitrovinyl moiety, a finding that can inform predictions for similar reactions with this compound. mdpi.com
Finally, computational screening can be used to identify novel derivatization pathways for this compound. By simulating the reaction of the substrate with a wide range of reagents, it is possible to identify new and potentially useful transformations that have not yet been explored experimentally. This in silico approach can significantly reduce the time and resources required for the discovery of new synthetic methodologies.
Applications in Materials Science and Polymer Chemistry (excluding biological applications)
The presence of a reactive alkyne functionality makes this compound an intriguing monomer for the synthesis of novel polymers and materials. While the applications of acetylenic ketones in this field are still emerging, there is significant potential for future development.
One promising area is the use of this compound in the synthesis of conjugated polymers. The polymerization of acetylene (B1199291) and its derivatives can lead to the formation of polyynes, which possess interesting electronic and optical properties. rsc.org The incorporation of the keto and phenyl functionalities from this compound into the polymer backbone could lead to materials with unique properties, such as enhanced solubility, thermal stability, or specific optoelectronic characteristics. These materials could find applications in areas such as organic electronics, sensors, and nonlinear optics.
Furthermore, the alkyne group in this compound can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and versatile reaction can be used to functionalize polymers and surfaces, or to create cross-linked polymer networks. Future research could explore the use of this compound as a building block for the synthesis of functional materials through click chemistry, leading to the development of new coatings, adhesives, and hydrogels.
The ketone group also offers opportunities for post-polymerization modification, allowing for the introduction of further functionality into the polymer structure. This could be exploited to create materials with tailored properties for specific applications. The general importance of ketones as precursors to polymers underscores the potential of this compound. acs.org
Q & A
Q. What are the established synthetic routes for Methyl 4-oxo-4-phenyl-but-2-ynoate, and what critical parameters influence yield and purity?
- Methodological Answer : The primary synthesis involves reacting trans-3-benzoylacrylic acid with trimethyl phosphite under anhydrous conditions. Key parameters include:
- Temperature : Maintain 60–80°C to prevent side reactions.
- Solvent : Use anhydrous dimethylformamide (DMF) to stabilize intermediates.
- Catalyst : Lewis acids (e.g., ZnCl₂, 0.5 mol%) improve reaction efficiency.
Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields >95% purity. Monitor progress using TLC (Rf ≈ 0.5) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer : Employ a combination of:
- IR Spectroscopy : Strong C=O stretches at ~1720 cm⁻¹ (ester) and 1680 cm⁻¹ (α,β-unsaturated ketone).
- ¹H NMR (CDCl₃) : δ 3.85 (s, OCH₃), δ 6.50–7.80 (aromatic protons), δ 7.30 (d, J = 16 Hz, CH=CH-CO).
- ¹³C NMR : δ 167.5 (ester carbonyl), 189.2 (ketone carbonyl), 135.0–128.5 (aromatic carbons).
- Mass Spectrometry : Molecular ion at m/z 190.0634 (C₁₁H₁₀O₃) with fragmentation to m/z 121.0284 (C₇H₅O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for the compound’s electronic structure?
- Methodological Answer : Use hybrid DFT calculations (B3LYP/6-311++G**) with solvent corrections (PCM model for dichloromethane). Compare:
- UV-Vis : Adjust TD-DFT parameters if λₘₐₓ deviations exceed 10 nm.
- NMR : Apply gauge-including atomic orbital (GIAO) method for chemical shift accuracy.
- IR : Use scaling factors (0.961) for vibrational frequencies.
If discrepancies persist, analyze alternative conformers via MP2/cc-pVTZ rotational barriers .
Q. What advanced strategies optimize regioselectivity in [2+2] cycloaddition reactions involving this compound?
- Methodological Answer : Implement:
- Lewis Acid Catalysis : BF₃·Et₂O (0.1 equiv) in CH₂Cl₂ at −78°C.
- Photochemical Activation : 300W Hg lamp with Pyrex filter (λ > 300 nm).
- Supramolecular Templating : β-cyclodextrin (1:1 molar ratio) to preorganize reactants.
Monitor via in situ FTIR (disappearance of 1680 cm⁻¹ peak). Confirm regiochemistry using NOESY NMR (crosspeaks between CH=CH and phenyl protons) .
Q. How can reaction pathways for nucleophilic additions to the α,β-unsaturated system be systematically analyzed?
- Methodological Answer : Conduct kinetic studies using:
- Variable-Temperature NMR : Determine activation parameters (ΔH‡, ΔS‡) for Michael additions.
- Isotopic Labeling : Track ¹⁸O incorporation in carbonyl groups during hydrolysis.
- DFT Transition State Analysis : Compare energy barriers for competing pathways (e.g., 1,2- vs 1,4-addition).
Correlate results with Hammett substituent constants to predict electronic effects .
Data Analysis & Experimental Design
Q. What methodologies are recommended for analyzing competing reaction pathways in the compound’s degradation under acidic conditions?
- Methodological Answer : Design a matrix of experiments varying:
Contradiction Resolution in Published Data
Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Perform systematic validation:
Standardize Assays : Use identical cell lines (e.g., HEK293) and positive controls.
Purity Verification : Require ≥98% purity (HPLC) and characterize by HRMS.
Solvent Controls : Test DMSO effects at all working concentrations.
Dose-Response Curves : Calculate EC₅₀ values across 3 independent replicates.
Publish full synthetic protocols and characterization data to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
